(1-(2-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(4-phenyl-5,6-dihydropyridin-1(2H)-yl)methanone
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Overview
Description
(1-(2-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(4-phenyl-5,6-dihydropyridin-1(2H)-yl)methanone is a complex organic compound that features multiple functional groups, including a chlorophenyl group, a pyrrole ring, a pyrazole ring, and a dihydropyridine ring. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(4-phenyl-5,6-dihydropyridin-1(2H)-yl)methanone typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-diketone.
Introduction of the pyrrole ring: This step might involve the reaction of an appropriate amine with a diketone or aldehyde under acidic conditions.
Attachment of the chlorophenyl group: This can be done via electrophilic aromatic substitution or through a coupling reaction.
Formation of the dihydropyridine ring: This could involve a Hantzsch pyridine synthesis, which typically uses an aldehyde, a β-keto ester, and ammonia or an amine.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of the reaction conditions to maximize yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperatures.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole or dihydropyridine rings.
Reduction: Reduction reactions might target the pyrazole ring or the carbonyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry
Catalysis: The compound might serve as a ligand in metal-catalyzed reactions.
Material Science: Potential use in the development of organic semiconductors or photovoltaic materials.
Biology
Enzyme Inhibition: Possible use as an inhibitor of specific enzymes due to its complex structure.
Receptor Binding: Potential to act as a ligand for certain biological receptors.
Medicine
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Therapeutic Agents: Potential use in treating diseases due to its biological activity.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.
Agriculture: Potential application as a pesticide or herbicide.
Mechanism of Action
The mechanism of action for (1-(2-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(4-phenyl-5,6-dihydropyridin-1(2H)-yl)methanone would depend on its specific biological target. Generally, it might involve:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.
Receptor Interaction: Modulating receptor activity by acting as an agonist or antagonist.
Pathway Modulation: Affecting cellular pathways by interacting with key proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
(1-(2-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(4-phenyl-5,6-dihydropyridin-1(2H)-yl)methanone: can be compared to other compounds with similar structures, such as:
Uniqueness
The uniqueness of this compound lies in its combination of multiple functional groups, which may confer unique biological activities and chemical properties not found in simpler analogs.
Properties
IUPAC Name |
[1-(2-chlorophenyl)-5-pyrrol-1-ylpyrazol-4-yl]-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN4O/c26-22-10-4-5-11-23(22)30-24(28-14-6-7-15-28)21(18-27-30)25(31)29-16-12-20(13-17-29)19-8-2-1-3-9-19/h1-12,14-15,18H,13,16-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLKWEIBLUONKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=CC=C2)C(=O)C3=C(N(N=C3)C4=CC=CC=C4Cl)N5C=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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